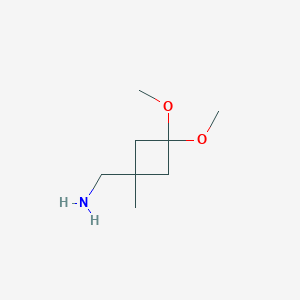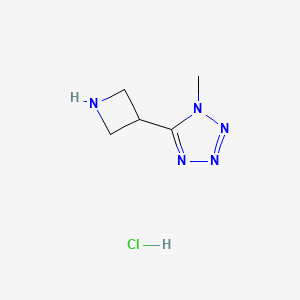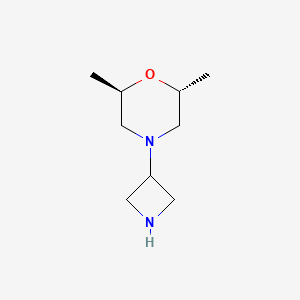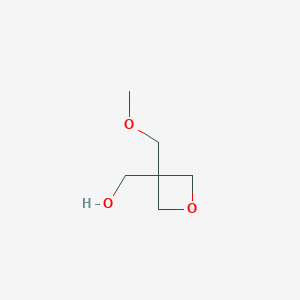
(2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene
Overview
Description
“(2-(4-(Prop-2-yn-1-yloxy)phenyl)ethene-1,1,2-triyl)tribenzene” is a chemical compound . It has potential for downstream applications via the alkyne tag when appended to a ligand or pharmacophore .
Molecular Structure Analysis
The molecular structure of “this compound” is complex . It contains a prop-2-yn-1-yloxy group attached to a phenyl group, which is part of a larger ethene-1,1,2-triyl tribenzene structure .Scientific Research Applications
Organic Electronics
This compound can be used to construct large π-conjugated systems, which are widely applied in organic electronics. These systems can be used in high-performance organic field-effect transistors .
Organic Solar Cells
The π-conjugated systems that this compound can form are also used in organic solar cells. These cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules .
Organic Light-Emitting Materials
The compound can be used in the creation of organic light-emitting materials. These materials are used in the construction of organic light-emitting diodes (OLEDs), which are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Organic Liquid Crystal Materials
The compound can also be used in the creation of organic liquid crystal materials. These materials have properties between those of conventional liquids and those of solid crystals, and are most often used in display technologies (LCDs) .
Chemical Probe Synthesis
This compound can be used for chemical probe synthesis. This trifunctional building block contains a light-activated benzophenone, alkyne tag, and amine synthetic handle. When appended to a ligand or pharmacophore through its PEGylated amine linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
Biological Target Modification
The compound can be used for UV light-induced covalent modification of a biological target. This can be useful in various fields of biological research, including drug discovery, proteomics, and cell biology .
Mechanism of Action
Target of Action
It is known that this compound can be appended to a ligand or pharmacophore through its pegylated amine linker .
Mode of Action
This compound allows for UV light-induced covalent modification of a biological target . This suggests that the compound interacts with its targets by forming a covalent bond when exposed to UV light, leading to changes in the target’s function.
Biochemical Pathways
The generation of singlet oxygen has been observed in related compounds , which could imply involvement in oxidative stress pathways.
Result of Action
The ability of related compounds to generate singlet oxygen efficiently in vitro has been noted , suggesting potential cytotoxic effects.
Action Environment
The compound’s uv light-induced covalent modification of targets suggests that light exposure could be a significant environmental factor .
properties
IUPAC Name |
1-prop-2-ynoxy-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O/c1-2-22-30-27-20-18-26(19-21-27)29(25-16-10-5-11-17-25)28(23-12-6-3-7-13-23)24-14-8-4-9-15-24/h1,3-21H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXALNZISHDOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-{[4-({[(tert-butoxy)carbonyl]amino}methyl)piperidin-4-yl]methyl}carbamate](/img/structure/B3323492.png)


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323515.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B3323523.png)
![Methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3323524.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323538.png)


![3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane](/img/structure/B3323551.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B3323553.png)

![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)